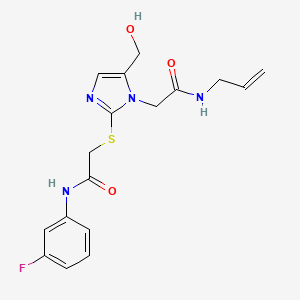
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C23H21ClN2O4S and its molecular weight is 456.94. The purity is usually 95%.
BenchChem offers high-quality N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide and its derivatives have been synthesized and characterized to explore their pharmacological activities. For instance, a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl), substituted benzene sulfonamide derivatives were synthesized to evaluate their diuretic, antihypertensive, and anti-diabetic potential in rats. One compound exhibited potent activity, highlighting the compound's relevance in developing hybrid molecules for therapeutic applications (Rahman et al., 2014).
Pro-apoptotic Effects in Cancer Cells
Derivatives bearing the sulfonamide fragment, including compounds similar to N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide, have been synthesized and shown to induce pro-apoptotic effects in cancer cells. These compounds have been evaluated for their in vitro anti-cancer activity against various cancer cell lines, significantly reducing cell proliferation and inducing mRNA expression of pro-apoptotic genes. This suggests their potential in cancer therapy by activating apoptosis pathways (Cumaoğlu et al., 2015).
Spectroscopic Studies for Fluorophore Development
Research on analogues of Zinquin-related fluorophores, which include structural motifs similar to N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide, has been conducted to develop specific fluorophores for Zn(II). These studies involve the synthesis and characterization of compounds showing a bathochromic shift in their ultraviolet/visible spectra upon the addition of Zn(II), contributing to the development of fluorescent probes for biological and analytical applications (Kimber et al., 2003).
Anticancer Agent Development
Tetrahydroisoquinoline derivatives, containing structures related to N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide, have been investigated for their potential as anticancer agents. These studies focus on synthesizing analogs with modifications to enhance their biological properties, such as antitumor and antimicrobial activities. The exploration of these derivatives underscores the ongoing search for novel and safer anticancer drugs, demonstrating the compound's utility in drug development programs (Redda et al., 2010).
Propiedades
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O4S/c1-30-22-12-10-19(15-20(22)24)31(28,29)25-18-9-11-21-17(14-18)8-5-13-26(21)23(27)16-6-3-2-4-7-16/h2-4,6-7,9-12,14-15,25H,5,8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLPXJYTQXHLHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2760350.png)
![2-[(2,2,2-Trifluoroethyl)amino]-6-(trifluoromethyl)pyridine-3-carboxylic acid](/img/structure/B2760351.png)
![2-Butyl-6-(4-ethoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2760352.png)

![Ethyl 4-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-3-oxobutanoate](/img/structure/B2760355.png)
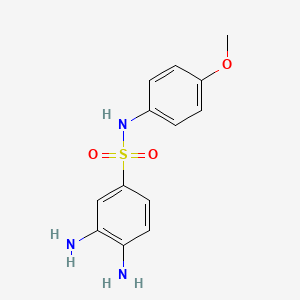
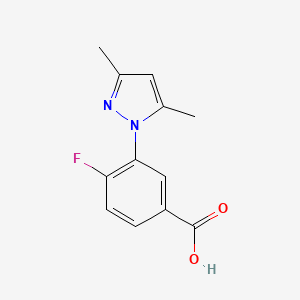
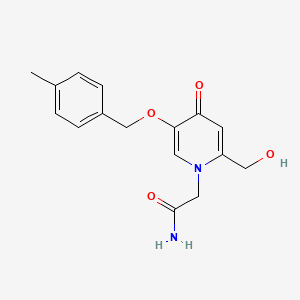
![Ethyl 5-(5-chloro-2-methoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2760359.png)
![(3,6-Dichloropyridin-2-yl)-[3-(1-methylpiperidin-4-yl)pyrrolidin-1-yl]methanone](/img/structure/B2760361.png)
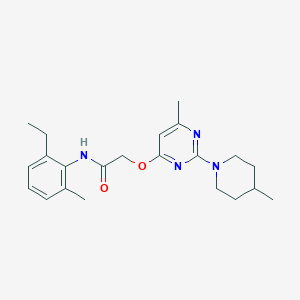
![3-[[1-(4-Methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2760366.png)
![5-Bromo-2-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2760368.png)
